N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Description
N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
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Scientific Research Applications
Alzheimer’s Disease Drug Candidates
Research has focused on synthesizing new derivatives with potential as drug candidates for Alzheimer’s disease. A study highlighted the synthesis of new N-substituted derivatives aiming to evaluate their utility in treating Alzheimer’s by inhibiting the acetylcholinesterase enzyme and evaluating their haemolytic activity, indicating a potential for these compounds in therapeutic applications for neurodegenerative diseases (Rehman et al., 2018).
Interaction with Cannabinoid Receptors
Another area of interest is the interaction of these compounds with cannabinoid receptors. A study examined the molecular interaction of an antagonist with the CB1 cannabinoid receptor, using computational methods to analyze the conformations and interactions, suggesting the importance of the N1 aromatic ring moiety and the pyrazole C3 substituent in conferring antagonist activity (Shim et al., 2002).
Antimicrobial and Anti-Inflammatory Agents
Compounds with the 1,3,4-oxadiazole structure have been synthesized and evaluated for their biological activities, including antimicrobial and anti-inflammatory properties. Some compounds have shown potential as COX-1/COX-2 inhibitors, displaying analgesic and anti-inflammatory activities, which could contribute to the development of new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).
Anticancer Agents
The exploration of these derivatives as anticancer agents has also been a significant area of research. A study on the synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole as promising anticancer agents indicated that some compounds have low IC50 values, acting as strong anticancer agents compared to doxorubicin, a reference drug (Rehman et al., 2018).
properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-4-5-18(14-16(15)2)22-25-26-23(32-22)24-21(28)17-10-12-27(13-11-17)33(29,30)20-8-6-19(31-3)7-9-20/h4-9,14,17H,10-13H2,1-3H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYOTWEJCBSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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